![molecular formula C13H18O3 B14315831 Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate CAS No. 106111-48-2](/img/structure/B14315831.png)
Methyl 4-[(5-methylidenehept-6-EN-1-YL)oxy]but-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate typically involves the reaction of an alkyne with an alkene under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where the alkyne and alkene are combined in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification processes such as distillation or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the alkyne and alkene groups into alkanes.
Substitution: Nucleophilic substitution reactions can occur at the alkyne or alkene positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA) are often used.
Major Products Formed
Oxidation: Epoxides, ketones, or carboxylic acids.
Reduction: Alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex organic compounds.
Mecanismo De Acción
The mechanism of action of Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA or RNA.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-[(5-methylhept-6-en-1-yl)oxy]but-2-ynoate
- Ethyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate
- Propyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate
Uniqueness
Methyl 4-[(5-methylidenehept-6-en-1-yl)oxy]but-2-ynoate is unique due to its specific structural features, including the presence of both alkyne and alkene groups. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry.
Propiedades
Número CAS |
106111-48-2 |
|---|---|
Fórmula molecular |
C13H18O3 |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
methyl 4-(5-methylidenehept-6-enoxy)but-2-ynoate |
InChI |
InChI=1S/C13H18O3/c1-4-12(2)8-5-6-10-16-11-7-9-13(14)15-3/h4H,1-2,5-6,8,10-11H2,3H3 |
Clave InChI |
PJPADEOLUGAGKP-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CCOCCCCC(=C)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Silane, (1,1-dimethylethyl)[4-(2-furanyl)butoxy]dimethyl-](/img/structure/B14315759.png)

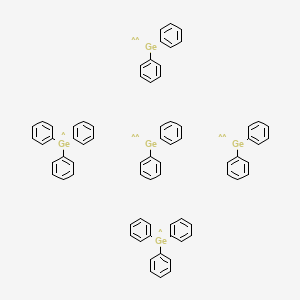
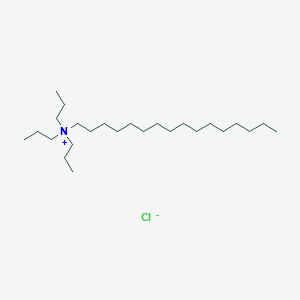

![11-Butyl-5-(2,2-diphenylethenyl)-8-methoxy-11H-benzo[a]carbazole](/img/structure/B14315781.png)
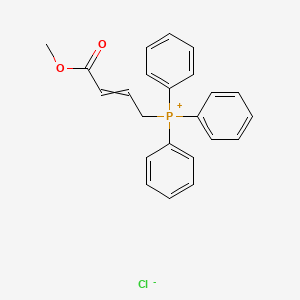
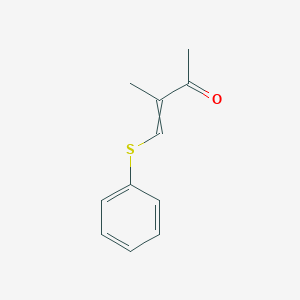
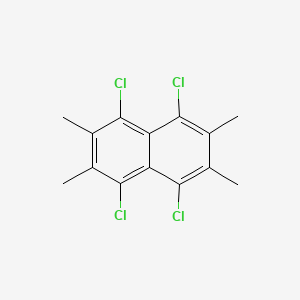
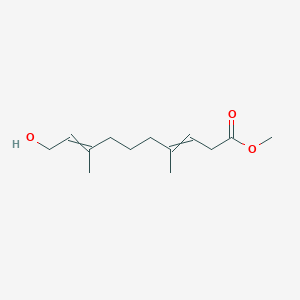
![Trimethyl[2-methyl-1-(trimethylstannyl)prop-1-en-1-yl]germane](/img/structure/B14315807.png)

